6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a methoxy group and a trifluoromethoxybenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Trifluoromethoxybenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide (e.g., 4-(trifluoromethoxy)benzyl chloride) with the pyrimidine intermediate, facilitated by a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form different oxidation products.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethoxybenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of methoxy-substituted pyrimidine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, while the pyrimidine core can interact with nucleic acids or proteins, modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
- 6-methoxy-N-(4-chlorobenzyl)pyrimidine-4-carboxamide
- 6-methoxy-N-(4-fluorobenzyl)pyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, 6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s stability, bioavailability, and binding affinity to specific targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
6-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-22-12-6-11(19-8-20-12)13(21)18-7-9-2-4-10(5-3-9)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJKMTLKCJLXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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